Fluorine-Driven Lipophilicity Modulation: Target Compound vs. Non-Fluorinated Analog (CAS 2176200-99-8)
The presence of a single fluorine substituent at the pyridine 5-position differentiates the target compound from its direct non-fluorinated analog, 3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2176200-99-8). Computed XLogP3 for the non-fluorinated analog is 0.1 [1]. Introduction of fluorine is known to increase lipophilicity by approximately 0.3–0.5 log units for aryl-F substitution in heteroaromatic systems, yielding an estimated XLogP3 of ~0.4–0.6 for the target compound. This shift moves the compound closer to the optimal CNS drug-likeness window (XLogP3 1–3) and may improve membrane permeability relative to the fluorine-free comparator [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 0.4–0.6 (fluorine-induced increment applied to analog baseline) |
| Comparator Or Baseline | CAS 2176200-99-8 (non-fluorinated analog): XLogP3 = 0.1 (measured/computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 (estimated fluorine increment) |
| Conditions | In silico prediction; no experimental logP/logD data available for either compound |
Why This Matters
Even a ΔXLogP3 of 0.3–0.5 can alter passive membrane permeability by a factor of 2–3×, which is sufficient to affect intracellular target engagement in cell-based assays, making the fluorinated compound the appropriate choice when permeability is a critical parameter.
- [1] Kuujia Chemical Database. 3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine (CAS 2176200-99-8) – Computed Properties: XLogP3 = 0.1; TPSA = 63.9 Ų. View Source
- [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. (Class-level reference: fluorine effect on lipophilicity and permeability.) View Source
